
5-(2-chloroethyl)-1H-pyridin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-chloroethyl)-1H-pyridin-2-one is a heterocyclic organic compound that features a pyridinone ring substituted with a 2-chloroethyl group
准备方法
合成路线和反应条件
5-(2-氯乙基)-1H-吡啶-2-酮的合成通常涉及 2-吡啶酮与 2-氯乙基氯在碱(如碳酸钾)存在下反应。该反应在非质子溶剂(如二甲基甲酰胺)中于升高的温度下进行,以促进取代反应。
工业生产方法
5-(2-氯乙基)-1H-吡啶-2-酮的工业生产遵循类似的合成路线,但规模更大。该工艺涉及使用连续流反应器,以确保高效混合和热传递。反应条件经过优化,以最大限度地提高收率并最小化副产物。
化学反应分析
反应类型
5-(2-氯乙基)-1H-吡啶-2-酮经历多种类型的化学反应,包括:
亲核取代: 氯乙基基团可以被各种亲核试剂(如胺、硫醇和醇盐)取代。
氧化: 该化合物可以被氧化形成相应的亚砜或砜。
还原: 还原反应可以将吡啶酮环转化为二氢吡啶衍生物。
常用试剂和条件
亲核取代: 试剂如叠氮化钠、硫醇钾或醇钠在极性非质子溶剂中。
氧化: 氧化剂如过氧化氢或间氯过氧苯甲酸。
还原: 还原剂如氢化铝锂或硼氢化钠。
主要形成的产物
亲核取代: 产物包括 5-(2-叠氮乙基)-1H-吡啶-2-酮、5-(2-硫乙基)-1H-吡啶-2-酮和 5-(2-烷氧乙基)-1H-吡啶-2-酮。
氧化: 产物包括亚砜和砜。
还原: 产物包括二氢吡啶衍生物。
科学研究应用
5-(2-氯乙基)-1H-吡啶-2-酮在科学研究中有多种应用:
药物化学: 它用作合成药物化合物的构建块,特别是针对神经系统疾病的药物。
材料科学: 该化合物用于开发具有特定电子特性的先进材料。
生物学研究: 它在生化分析中用作探针,以研究酶相互作用和细胞途径。
工业应用: 它用于合成农用化学品和特种化学品。
作用机制
5-(2-氯乙基)-1H-吡啶-2-酮的作用机制涉及它作为烷化剂的作用。氯乙基基团可以与生物分子中的亲核位点形成共价键,导致蛋白质和核酸的修饰。这种烷化作用可以破坏正常的细胞过程,使其在癌症研究和化疗中发挥作用。
相似化合物的比较
类似化合物
2-氯乙胺: 另一种具有相似反应活性的烷化剂。
5-(2-溴乙基)-1H-吡啶-2-酮: 具有相似化学性质的溴类似物。
5-(2-碘乙基)-1H-吡啶-2-酮: 由于碘的原子半径较大,碘类似物具有增强的反应活性。
独特性
5-(2-氯乙基)-1H-吡啶-2-酮由于其在吡啶酮环上的特定取代模式而具有独特性,这赋予了其独特的电子和空间性质。这种独特性使其成为合成复杂分子和研究特定生化途径的宝贵化合物。
属性
分子式 |
C7H8ClNO |
|---|---|
分子量 |
157.60 g/mol |
IUPAC 名称 |
5-(2-chloroethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C7H8ClNO/c8-4-3-6-1-2-7(10)9-5-6/h1-2,5H,3-4H2,(H,9,10) |
InChI 键 |
CMZLNCGVWNPVLZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=O)NC=C1CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






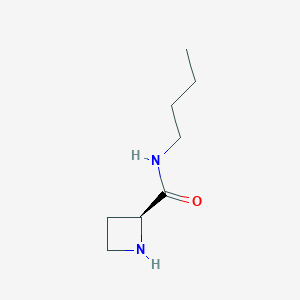
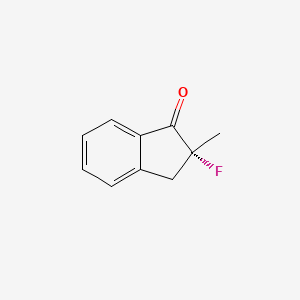
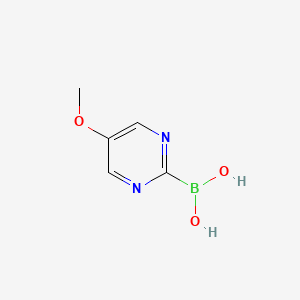
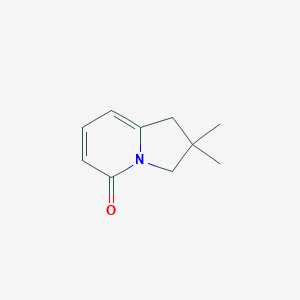
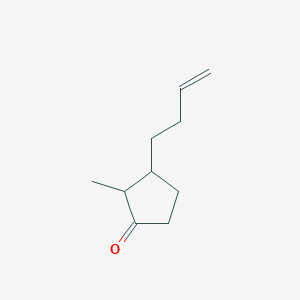


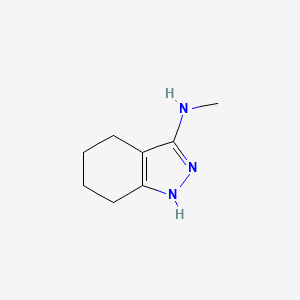
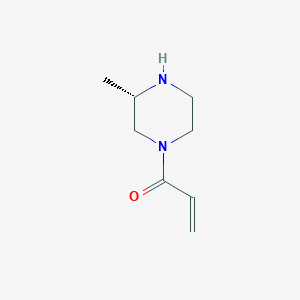
![2,3-Dihydroimidazo[1,2-a]pyridine-8-carboxamide](/img/structure/B11919265.png)
